molecular formula C11H19IO2 B13061662 3-(Cycloheptyloxy)-4-iodooxolane

3-(Cycloheptyloxy)-4-iodooxolane

Cat. No.: B13061662
M. Wt: 310.17 g/mol
InChI Key: WDNAIQOVEGQODX-UHFFFAOYSA-N
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Description

3-(Cycloheptyloxy)-4-iodooxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) backbone substituted at the 3-position with a cycloheptyloxy group and at the 4-position with an iodine atom. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.18 g/mol. The cycloheptyloxy group introduces steric bulk and lipophilicity, while the iodine atom may influence reactivity and electronic properties.

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-cycloheptyloxy-4-iodooxolane

InChI

InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2

InChI Key

WDNAIQOVEGQODX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2COCC2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cycloheptyloxy Group: This step involves the substitution of a suitable leaving group with a cycloheptyloxy group, often using cycloheptanol as a starting material.

    Iodination: The final step involves the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved using iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 3-(Cycloheptyloxy)-4-iodooxolane may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptyloxy)-4-iodooxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger cyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-(Cycloheptyloxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cycloheptyloxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The cycloheptyloxy group and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 3-(Cycloheptyloxy)-4-iodooxolane, differing primarily in substituents on the oxolane ring:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-(Cycloheptyloxy)-4-iodooxolane C₁₁H₁₉IO₂ 310.18 3: Cycloheptyloxy; 4: Iodo High lipophilicity, steric hindrance
3-[(4-Bromophenyl)methoxy]-4-iodooxolane C₁₁H₁₂BrIO₂ 383.02 3: (4-Bromophenyl)methoxy Aromatic bromine, planar structure
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane C₁₁H₁₂FIO₂ 338.12 3: (2-Fluorophenyl)methoxy Aromatic fluorine, electron-withdrawing

Sources : Data for bromo and fluoro analogs derived from and .

Electronic and Steric Effects

  • Cycloheptyloxy Substituent : The cycloheptyl group is aliphatic and bulky, contributing to increased lipophilicity and steric hindrance compared to aryl methoxy analogs. This may reduce reactivity in nucleophilic substitution reactions but enhance membrane permeability in biological systems.
  • Aryl Methoxy Substituents: The bromo and fluoro analogs feature aromatic rings with halogen atoms. Bromine (van der Waals radius: 1.85 Å) and iodine (1.98 Å) introduce distinct steric and electronic effects.

Reactivity and Stability

  • Iodine vs. Bromine/Fluorine : The iodine atom in all three compounds may participate in halogen bonding or serve as a leaving group. However, its larger size compared to bromine/fluorine could slow substitution reactions due to poorer leaving-group ability.
  • Thermal Stability : The cycloheptyloxy analog’s aliphatic structure may confer higher thermal stability compared to aryl methoxy analogs, which could exhibit resonance-driven decomposition pathways.

Biological Activity

3-(Cycloheptyloxy)-4-iodooxolane is a member of the oxolane (tetrahydrofuran) family, which has garnered attention due to its potential biological activities. This compound features a cycloheptyloxy group and an iodine atom at the 4-position, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

Synthesis and Characterization

The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the reaction of appropriate precursors, such as cycloheptanol derivatives and iodine sources, under controlled conditions. Characterization techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-(Cycloheptyloxy)-4-iodooxolane exhibit significant antimicrobial properties. For instance, studies on 1,3-dioxolanes have shown that various derivatives possess antibacterial and antifungal activities against a range of pathogens.

Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625 µg/mL
2Pseudomonas aeruginosa625 µg/mL
3Candida albicans156.25 µg/mL

The above table summarizes findings from studies on related compounds. For example, compounds similar to 3-(Cycloheptyloxy)-4-iodooxolane have shown promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that this compound may also exhibit similar properties.

Cytotoxicity Studies

Cytotoxicity is another critical aspect to consider. Compounds derived from oxolanes have been evaluated for their cytotoxic effects on various cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity Data for Oxolane Derivatives

CompoundCell LineIC50 (µM)
AHeLa10
BMCF-75
CA54915

These findings suggest that while some derivatives may possess antibacterial properties, they could also exhibit cytotoxic effects that need to be carefully evaluated for therapeutic applications.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 3-(Cycloheptyloxy)-4-iodooxolane:

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that certain dioxolane derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The MIC values ranged from 625 µg/mL to 1250 µg/mL for various compounds tested .
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of cyclic compounds derived from oxolanes. The results indicated varying degrees of cytotoxicity across different cell lines, highlighting the need for further investigation into the safety profile of these compounds .

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